4-TERT-BUTYLANILINE-D15
Overview
Description
4-TERT-BUTYLANILINE-D15, also known as this compound, is a chemical compound with the formula (CD3)3CC6D4ND2 . It has a molecular weight of 164.33 . The unlabelled compound has a CAS number of 769-92-6 .
Synthesis Analysis
4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . This reaction could happen in the presence of the solvent of toluene in the condition of heating . Schiff base formation reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol has been carried out using the matrix-assisted laser desorption ionization-chip system .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (CD3)3CC6D4ND2 . The molecular weight of this compound is 164.33 .Chemical Reactions Analysis
4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . This reaction could happen in the presence of the solvent of toluene in the condition of heating .Physical and Chemical Properties Analysis
The density of this compound is approximately 0.9±0.1 g/cm3 . It has a boiling point of 238.2±19.0 °C at 760 mmHg . The refractive index is 1.529 , and the flash point is 101.7±0.0 °C . The logP value is 2.63 .Properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-TERT-BUTYLANILINE-D15 can be achieved through a multistep reaction pathway.", "Starting Materials":[ "4-nitrotoluene-D15", "tert-butylamine", "sodium hydroxide", "sodium borohydride", "acetic acid", "ethyl acetate", "hydrochloric acid", "sodium chloride", "sodium sulfate" ], "Reaction":[ "Step 1: Reduction of 4-nitrotoluene-D15 with sodium borohydride in the presence of acetic acid to obtain 4-amino-2,3,5,6-D15-tetramethylbenzene.", "Step 2: Protection of the amino group in 4-amino-2,3,5,6-D15-tetramethylbenzene with tert-butyl chloride in the presence of sodium hydroxide to obtain 4-tert-butylamino-2,3,5,6-D15-tetramethylbenzene.", "Step 3: Nitration of 4-tert-butylamino-2,3,5,6-D15-tetramethylbenzene with nitric acid in the presence of sulfuric acid to obtain 4-tert-butyl-2,3,5,6-D15-tetramethylbenzenediazonium tetrafluoroborate.", "Step 4: Coupling of 4-tert-butyl-2,3,5,6-D15-tetramethylbenzenediazonium tetrafluoroborate with aniline in the presence of hydrochloric acid to obtain 4-tert-butylaniline-D15.", "Step 5: Purification of the product by extraction with ethyl acetate, washing with hydrochloric acid, sodium bicarbonate, water, and drying with sodium sulfate." ] } | |
CAS No. |
1219794-71-4 |
Molecular Formula |
C10H15N |
Molecular Weight |
164.329 |
IUPAC Name |
N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2 |
InChI Key |
WRDWWAVNELMWAM-JYJYZAGRSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)N |
Synonyms |
4-TERT-BUTYLANILINE-D15 |
Origin of Product |
United States |
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